N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE

Catalog No.
S3011308
CAS No.
924824-25-9
M.F
C17H14N2O2S
M. Wt
310.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZO...

CAS Number

924824-25-9

Product Name

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE

IUPAC Name

[4-(3,4-dihydro-2H-chromene-3-carbonylamino)phenyl] thiocyanate

Molecular Formula

C17H14N2O2S

Molecular Weight

310.37

InChI

InChI=1S/C17H14N2O2S/c18-11-22-15-7-5-14(6-8-15)19-17(20)13-9-12-3-1-2-4-16(12)21-10-13/h1-8,13H,9-10H2,(H,19,20)

InChI Key

CVNHZPLYTOJUPJ-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N

Solubility

not available

Antimicrobial Activity in Medicinal Chemistry

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary: The compound’s antimicrobial activity makes it a promising candidate for developing novel drugs. Researchers have synthesized derivatives containing sulfonamide moieties conjugated with acetamide fragments. These derivatives exhibit potent antimicrobial properties.

Experimental Procedures:

    Design and Synthesis: A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed and synthesized.

    Characterization: The synthesized compounds were characterized using spectroscopic techniques (e.g., FT-IR, NMR).

    Antimicrobial Screening: The compounds were tested against various bacterial and fungal strains.

    Molecular Docking: A molecular docking study was performed to understand the mode of action. The compounds showed good binding interactions with the active sites of dihydrofolate reductase (DHFR).

Results:

Dihydro-2H-Benzo[h]chromen-2-ones as Biologically Active Scaffolds

Specific Scientific Field: Organic chemistry and drug design.

Summary: The compound serves as a precursor for synthesizing 3,4-dihydro-2H-benzo[h]chromen-2-ones (2H-chromenes). These 2H-chromenes exhibit diverse biological activities.

Experimental Procedures:

    Silver-Catalyzed Ketonization: The synthesis of 2H-chromenes involves ketonization of ortho-alkynylarylketones to form polycarbonyl intermediates.

    Intramolecular Cyclization and Decarboxylation: The polycarbonyl intermediates undergo double intramolecular cyclization and decarboxylation to generate the 2H-chromene scaffold.

Results:

Fluorenone Derivatives

Specific Scientific Field: Organic synthesis and materials science.

Summary: The same precursor used for 2H-chromene synthesis can also yield fluorenone derivatives under acidic conditions.

Experimental Procedures:

    Formation of Indenone Analog: The precursor undergoes a reaction to form indenone analogs.

    Para-Quinone Methide Intermediate: The indenone analogs generate a para-quinone methide intermediate.

    Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization to yield fluorenone derivatives.

Results:

This compound is likely a derivative of chromanones, a class of naturally occurring heterocyclic compounds found in various plants []. The presence of a thiocyanate group (SCN) suggests it might belong to a category of isothiocyanates, some of which possess biological activity.


Molecular Structure Analysis

The key features of the molecule include:

  • A chroman core, a bicyclic structure with a benzene ring fused to a tetrahydropyran ring [].
  • A carbonyl group (C=O) attached to the chroman, forming a chromanone unit [].
  • An amino group (NH2) linked to the phenyl ring at the 4th position.
  • A thiocyanate group (SCN) bonded to the amino group.

XLogP3

3.3

Dates

Modify: 2023-08-17

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